6-Bromo vs Des-methyl Substitution Pattern
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine (MW 213.03) provides a 2-methyl substitution pattern that is distinct from the des-methyl analog 5-bromo-1H-imidazo[4,5-b]pyrazine (MW 199.01, CAS 91225-41-1) [1]. In the optimization of c-Met inhibitors, the 2-methyl group contributes to improved metabolic stability and binding conformation, as demonstrated in SAR studies where 2-substituted imidazo[4,5-b]pyrazines showed superior pharmacokinetic profiles relative to unsubstituted scaffolds [2]. The 6-bromo substitution on the pyrazine ring differs fundamentally from N-methylated regioisomers such as 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine (MW 213.03, CAS 55635-64-8), which exhibit altered electronic distribution and cross-coupling reactivity .
| Evidence Dimension | Molecular Weight and Substitution Pattern |
|---|---|
| Target Compound Data | MW 213.03; 2-methyl, 6-bromo substitution |
| Comparator Or Baseline | 5-Bromo-1H-imidazo[4,5-b]pyrazine: MW 199.01; 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine: MW 213.03 |
| Quantified Difference | MW difference of +14.02 vs des-methyl analog (mass of one methyl group) |
| Conditions | Standard molecular weight calculation from molecular formula C₆H₅BrN₄ |
Why This Matters
The specific 2-methyl,6-bromo substitution pattern directly corresponds to intermediates used in published c-Met inhibitor SAR campaigns, ensuring synthetic fidelity to validated lead optimization pathways.
- [1] PubChem. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine. Compound Summary. CID 168293342. View Source
- [2] Zhao F, Zhang J, Zhang L, Hao Y, Shi C, Xia G, Yu J, Liu Y. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Bioorg Med Chem. 2016;24(18):4281-4290. View Source
